molecular formula C18H14ClNO4 B14366650 1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene CAS No. 90040-33-8

1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene

Katalognummer: B14366650
CAS-Nummer: 90040-33-8
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: OAGXKEOTRBGZAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene is an organic compound that features a naphthalene core substituted with a 2-chloro-6-methyl-4-nitrophenoxy group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene typically involves the reaction of 2-chloro-6-methyl-4-nitrophenol with 4-methoxynaphthalene in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures, typically around 80-100°C

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Oxidation: Carboxylic acid derivatives with the methoxy group oxidized to a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

90040-33-8

Molekularformel

C18H14ClNO4

Molekulargewicht

343.8 g/mol

IUPAC-Name

1-(2-chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene

InChI

InChI=1S/C18H14ClNO4/c1-11-9-12(20(21)22)10-15(19)18(11)24-17-8-7-16(23-2)13-5-3-4-6-14(13)17/h3-10H,1-2H3

InChI-Schlüssel

OAGXKEOTRBGZAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)OC)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.